N,4'-Bi(pyrrole-2-carboxamide), N'-(2-carbamoylethyl)-4-((2-guanidinoacetimidoyl)amino)-1,1'-dimethyl-, sulfate
Description
The compound N,4'-Bi(pyrrole-2-carboxamide), N'-(2-carbamoylethyl)-4-((2-guanidinoacetimidoyl)amino)-1,1'-dimethyl-, sulfate is a bis-pyrrole carboxamide derivative structurally characterized by two pyrrole-2-carboxamide moieties linked via a 4'-position. Key substituents include a 2-carbamoylethyl group at the N' position and a 2-guanidinoacetimidoyl amino group at the 4-position, with additional methyl groups at the 1,1'-positions. The sulfate counterion enhances solubility and stability.
This compound, identified in as Netropsin (synonyms: Congocidine, Sinanomycin), is a well-known antibiotic and DNA minor groove binder. It selectively targets AT-rich regions of DNA, inhibiting replication and transcription in prokaryotic systems . Its unique substitution pattern—guanidino and carbamoylethyl groups—confers strong hydrogen-bonding interactions with DNA, contributing to its biological activity .
Properties
CAS No. |
6018-79-7 |
|---|---|
Molecular Formula |
C18H28N10O7S |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
4-[[4-[[1-amino-2-(diaminomethylideneamino)ethylidene]amino]-1-methylpyrrole-2-carbonyl]amino]-N-(3-amino-3-oxopropyl)-1-methylpyrrole-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C18H26N10O3.H2O4S/c1-27-9-11(6-12(27)16(30)23-4-3-15(20)29)26-17(31)13-5-10(8-28(13)2)25-14(19)7-24-18(21)22;1-5(2,3)4/h5-6,8-9H,3-4,7H2,1-2H3,(H2,19,25)(H2,20,29)(H,23,30)(H,26,31)(H4,21,22,24);(H2,1,2,3,4) |
InChI Key |
PEVNGIYUGMIJMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCC(=O)N)NC(=O)C2=CC(=CN2C)N=C(CN=C(N)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Netropsin sulfate can be synthesized through a series of chemical reactions involving the coupling of pyrrole and amidine groups. The synthesis typically involves the following steps:
Formation of Pyrrole Units: Pyrrole units are synthesized through the reaction of appropriate aldehydes with ammonia and acetic acid.
Coupling Reactions: The pyrrole units are then coupled with amidine groups using carbodiimide coupling agents under mild conditions.
Purification: The final product is purified using chromatographic techniques to obtain pure netropsin sulfate.
Industrial Production Methods
Industrial production of netropsin sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for the initial synthesis steps.
Continuous Flow Systems: Employing continuous flow systems for coupling reactions to enhance efficiency.
Purification and Crystallization: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization methods are used to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Netropsin sulfate primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.
Common Reagents and Conditions
The binding of netropsin sulfate to DNA is facilitated by:
Hydrogen Bonding: Formation of hydrogen bonds with the bases in the minor groove of DNA.
Electrostatic Interactions: Interaction with the negatively charged phosphate backbone of DNA.
Major Products Formed
The major product of the interaction between netropsin sulfate and DNA is a stable DNA-netropsin complex, which can be analyzed using techniques such as isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Netropsin sulfate has a wide range of applications in scientific research:
Molecular Biology: Used as a probe to study DNA structure and function.
Medicinal Chemistry: Investigated for its potential as an anti-cancer and anti-viral agent.
Biotechnology: Utilized in the development of gene-targeted therapies and diagnostic tools.
Drug Delivery: Explored for its ability to bind to DNA and deliver therapeutic agents to specific genetic targets
Mechanism of Action
Netropsin sulfate exerts its effects by binding to the minor groove of AT-rich sequences in double-stranded DNA. This binding disrupts the normal function of DNA by:
Inhibiting Transcription: Preventing the binding of transcription factors and other proteins necessary for gene expression.
Altering DNA Conformation: Inducing conformational changes in DNA that affect its stability and function.
Comparison with Similar Compounds
Comparison with Similar Pyrrole-2-Carboxamide Derivatives
Structural Analogues with Antibacterial Activity
Several pyrrole-2-carboxamide derivatives exhibit antibacterial properties but differ in substituents and efficacy:
Key Differences :
- Netropsin and Distamycin A () share DNA-binding mechanisms but differ in binding specificity: Distamycin’s ter-pyrrole structure enhances affinity for longer AT sequences, whereas Netropsin’s bis-pyrrole structure favors shorter regions .
- The chlorobenzyl/methoxybenzyl derivatives () lack DNA-binding motifs but show broad-spectrum antibacterial activity, likely due to membrane disruption .
Lipid-Lowering Derivatives
Recent studies highlight pyrrole-2-carboxamides with N-(4-benzoylphenyl) substituents as potent anti-hyperlipidemic agents (–7):
| Compound | Substituents | Biological Activity (Triton WR-1339-induced rats) | Efficacy (vs. Control) |
|---|---|---|---|
| Compound 3 | 4-Benzoylphenyl, ethyl-pyrrole | Reduces triglycerides, LDL, total cholesterol | p<0.001 (22% HDL increase) |
| Compound 5 | 4-Benzoylphenyl, modified pyrrole | Reduces triglycerides, LDL, total cholesterol | p<0.01 (4.5% HDL increase) |
Comparison with Netropsin :
Functional Contrast :
- Their utility lies in synthetic flexibility .
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